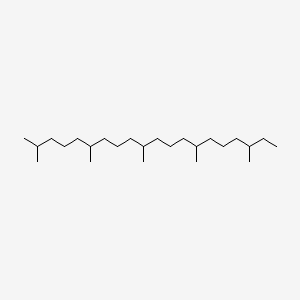
2,6,10,14,18-Pentamethyleicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14,18-Pentamethyleicosane is a hydrocarbon compound with the molecular formula C₂₅H₅₂. It is a type of isoprenoid, specifically an acyclic isoprenoid, characterized by its structure which includes five methyl groups attached to a long carbon chain. This compound is known for its waxy solid form at room temperature and its hydrophobic nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6,10,14,18-Pentamethyleicosane can be synthesized through various chemical reactions. One common method involves the alkylation of smaller hydrocarbons under acidic or basic conditions. This process typically requires a catalyst to facilitate the reaction and achieve the desired product. Another method involves rearrangement reactions where the molecular structure is altered to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical synthesis using similar alkylation and rearrangement techniques. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,14,18-Pentamethyleicosane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often use halogens such as chlorine or bromine under specific conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,6,10,14,18-Pentamethyleicosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 2,6,10,14,18-Pentamethyleicosane involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
2,6,10,14,18-Pentamethyleicosane is unique due to its specific structure and properties. Similar compounds include other isoprenoids such as squalene (2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexane) and 2,6,10,15,19-pentamethylicosane. These compounds share structural similarities but differ in the number and position of methyl groups, which influence their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
51794-16-2 |
|---|---|
Molekularformel |
C25H52 |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
2,6,10,14,18-pentamethylicosane |
InChI |
InChI=1S/C25H52/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h21-25H,8-20H2,1-7H3 |
InChI-Schlüssel |
SJBLBJCIOBWHAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


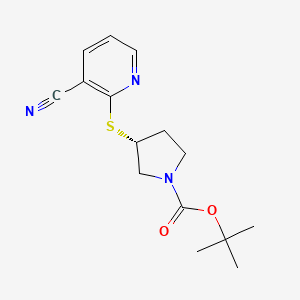

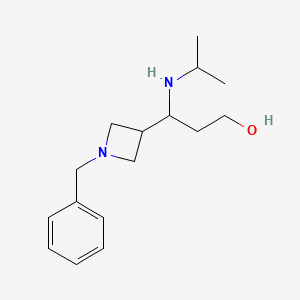
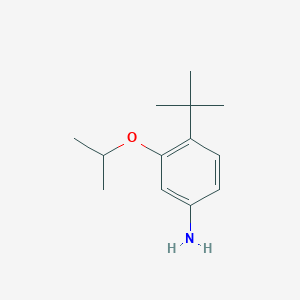
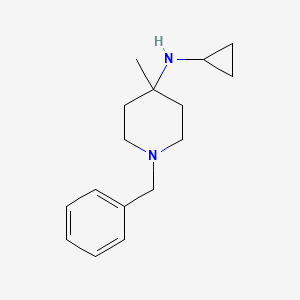
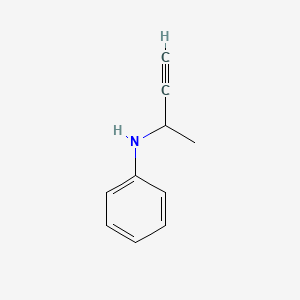
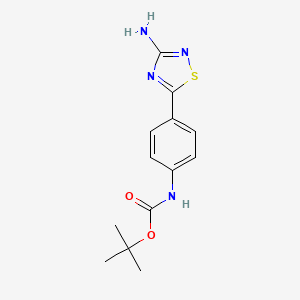
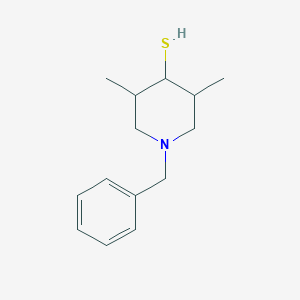
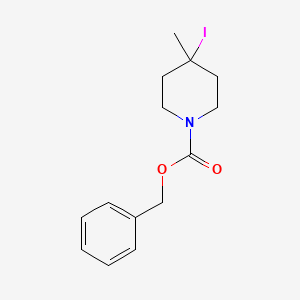
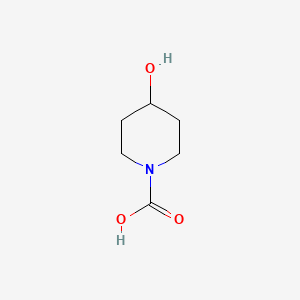
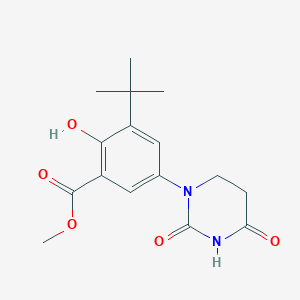
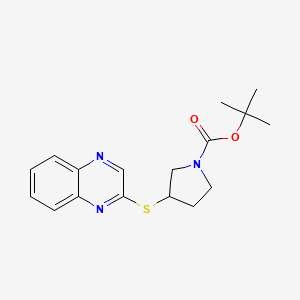
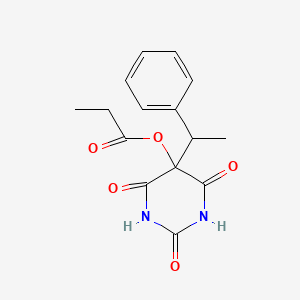
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
